Dotatate tfa -

Dotatate tfa

Catalog Number: EVT-13567518
CAS Number:
Molecular Formula: C67H91F3N14O21S2
Molecular Weight: 1549.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Somatostatin Receptor-Targeted Therapeutics and Dotatate tfa

Neuroendocrine tumors (NETs) exploit somatostatin receptor (SSTR) overexpression for diagnostic and therapeutic targeting. Dotatate tfa—a trifluoroacetate salt formulation of the DOTA-conjugated octreotate peptide—serves as a foundational ligand for radiopharmaceuticals. Its chemical structure ([DOTA0-Tyr3]-octreotate) enables high-affinity binding to SSTR subtype 2 (SSTR2), prevalent in gastroenteropancreatic NETs. The trifluoroacetate counterion enhances peptide stability and purification efficiency during synthesis, making it indispensable for clinical-grade manufacturing [7] [8].

Evolution of Peptide Receptor Radionuclide Therapy (PRRT) in Neuroendocrine Tumors

PRRT has transformed NET management by delivering targeted radiation via SSTR-binding peptides. Key milestones include:

  • Pre-2010 Era: 111In-octreotide (SPECT imaging) and 90Y-DOTATOC dominated early PRRT but faced limitations in tumor penetration and renal toxicity [5].
  • Paradigm Shift (2018): FDA approval of 177Lu-DOTATATE (Lutathera®) based on the NETTER-1 trial, which demonstrated a 65.2% progression-free survival at 20 months versus 10.8% with high-dose octreotide [5].
  • Modern Innovations: Integration of alpha-emitters (e.g., 213Bi-DOTATATE) and combination therapies (e.g., photothermal therapy + PRRT) to overcome resistance [2] [6].

Table 1: Evolution of Key PRRT Agents

RadiopharmaceuticalEraKey AdvancementClinical Impact
111In-Octreotide1990sFirst SSTR-targeted imagingEnabled NET detection but poor resolution
90Y-DOTATOC2000sBeta-emitter therapyHigh tumor radiation; dose-limited by nephrotoxicity
177Lu-DOTATATE2018+FDA-approved PRRTImproved PFS and quality of life in midgut NETs
213Bi-DOTATATE2020s+Alpha-emitter therapyEnhanced cytotoxicity for refractory NETs

Role of DOTA-Chelated Somatostatin Analogs in Targeted Molecular Imaging and Therapy

The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle is pivotal for radiopharmaceutical versatility:

Thermodynamic Stability

  • DOTA’s cavity size (12-membered ring) accommodates radiometals (Ga3+, Lu3+, Bi3+) with log K values >21, minimizing transchelation in vivo [7].
  • Stability varies by radiometal: 177Lu-DOTATATE retains >99.5% radiochemical purity 72h post-synthesis under refrigeration [7].

Theranostic Pairing

  • Diagnostics: 68Ga-DOTATATE PET/CT detects SSTR+ lesions with 3x higher sensitivity than SPECT [9].
  • Therapeutics: 177Lu-DOTATATE delivers β-particles (Emax = 0.5 MeV) for DNA damage in tumors [5].

Radiometal Flexibility

Table 2: DOTA-Chelated Radiometals for Dotatate tfa

RadiometalHalf-LifeEmission TypeApplicationAdvantage
68Ga68 minβ+ (89%)PET/CT imagingGenerator-produced; rapid clearance
177Lu6.7 daysβ, γPRRTPenetrates 2 mm tissue; permits outpatient therapy
213Bi46 minαTargeted alpha therapyHigh LET (100 keV/μm); kills radioresistant cells
64Cu12.7 hβ+ (17%)PET/CTCyclotron-produced; quantifies dosimetry

Dotatate tfa as a High-Affinity Ligand: Historical Development and Patent Landscape

Molecular Design and Affinity

Dotatate tfa’s peptide backbone (H-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH) differs from octreotide by:

  • C-terminal threoninol → threonine: Increases SSTR2 affinity 6-fold (IC50 = 0.2 nM vs. 1.3 nM for octreotide) [3] [5].
  • DOTA at N-terminus: Allows stable radiometal chelation without impairing receptor engagement [7].
  • Trifluoroacetate salt: Enhances HPLC purification yield (>99% purity) and shelf-life stability [7] [8].

Patent and Innovation Timeline

  • WO2013029616A1 (2012): Covered Cu64-DOTATATE for PET imaging, exploiting its longer half-life for delayed scanning [4].
  • US20240131206A1 (2024): Disclosed PEGylated-DOTATATE analogs to reduce renal uptake and improve tumor retention [1].
  • Competitor Probes:
  • Ga-HA-DOTATATE: Features iodinated-Tyr3 for enhanced lipophilicity and tumor uptake [8].
  • DOTA-JR11: Antagonist with higher tumor uptake than agonists (10.89% ID/g vs. 5–7% ID/g) [3].

Table 3: Key Patents for Dotatate tfa Derivatives

Patent/PublicationYearInnovationAdvantage
WO2013029616A12012Cu64-DOTATATE24h shelf-life; quantifies dosimetry for PRRT
US20240131206A12024PEGn-DOTATATE conjugatesReduces renal uptake by 50%; extends circulation
EP2808030B12018DOTA-JR11 (antagonist)Higher tumor uptake than agonist analogs

Compound Glossary

Properties

Product Name

Dotatate tfa

IUPAC Name

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C67H91F3N14O21S2

Molecular Weight

1549.6 g/mol

InChI

InChI=1S/C65H90N14O19S2.C2HF3O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;3-2(4,5)1(6)7/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);(H,6,7)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1

InChI Key

RRPREUWBGROAES-UZOALHFESA-N

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.